molecular formula C25H23F2NO4 B11223557 (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methanone

(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methanone

Cat. No.: B11223557
M. Wt: 439.4 g/mol
InChI Key: GRZHUMBAUIDAKR-UHFFFAOYSA-N
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Description

The compound (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methanone is a complex organic molecule that features a combination of fluorinated phenyl groups, methoxy groups, and an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methanone typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.

    Attachment of Fluorophenyl Groups: The fluorophenyl groups can be attached through nucleophilic aromatic substitution reactions, where a fluorinated phenol reacts with a suitable leaving group on the isoquinoline core.

    Final Coupling: The final step involves coupling the fluorophenyl groups with the isoquinoline core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the effects of fluorinated phenyl groups on biological activity. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.

Medicine

In medicinal chemistry, the compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with a variety of biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The fluorinated phenyl groups can enhance binding affinity through hydrophobic interactions, while the methoxy groups can participate in hydrogen bonding. The isoquinoline core can interact with aromatic residues in the target protein, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • (1-((4-chlorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-chlorophenyl)methanone
  • (1-((4-bromophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-bromophenyl)methanone
  • (1-((4-methylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-methylphenyl)methanone

Uniqueness

The uniqueness of (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methanone lies in the presence of fluorinated phenyl groups, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making this compound particularly interesting for drug development.

Properties

Molecular Formula

C25H23F2NO4

Molecular Weight

439.4 g/mol

IUPAC Name

[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C25H23F2NO4/c1-30-23-13-17-11-12-28(25(29)16-3-5-18(26)6-4-16)22(21(17)14-24(23)31-2)15-32-20-9-7-19(27)8-10-20/h3-10,13-14,22H,11-12,15H2,1-2H3

InChI Key

GRZHUMBAUIDAKR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)F)COC4=CC=C(C=C4)F)OC

Origin of Product

United States

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